Ethyl 5-hydroxy-4-oxohexanoate

Description

Contextualization within Organic Chemistry: β-Ketoesters and Hydroxyketones

Ethyl 5-hydroxy-4-oxohexanoate belongs to two important classes of organic compounds: β-ketoesters and hydroxyketones. β-Ketoesters are characterized by a ketone functional group located at the β-carbon relative to the ester group. fiveable.me This arrangement confers unique reactivity, making them valuable intermediates in various carbon-carbon bond-forming reactions, such as aldol (B89426) and Claisen condensations. fiveable.me The presence of acidic protons on the α-carbon allows for the formation of enolates, which are key to their synthetic utility. fiveable.me

Hydroxyketones, on the other hand, contain both a hydroxyl (-OH) and a ketone (C=O) group. The relative position of these groups dictates their chemical behavior. In this compound, the hydroxyl group is at the 5-position and the ketone at the 4-position, making it a γ-hydroxyketone. These motifs are found in various natural products and are important building blocks in organic synthesis. psu.edu

Significance and Research Rationale for Synthetic and Biocatalytic Studies

The significance of this compound lies in its role as a precursor to valuable compounds. For instance, it is a key intermediate in the synthesis of solerone (5-oxo-4-hexanolide), a flavor component found in sherry wine. acs.org Research into its synthesis, both through traditional chemical methods and biocatalysis, is driven by the desire for efficient and stereoselective routes to these target molecules.

Biocatalytic methods, employing enzymes or whole microbial cells, are particularly attractive for the synthesis of chiral alcohols from prochiral ketones. researchgate.net These methods often proceed with high enantioselectivity under mild reaction conditions. researchgate.net The reduction of the ketone group in related compounds to produce chiral hydroxyesters is a well-studied area, highlighting the importance of developing selective biocatalysts. researchgate.netlibretexts.orgnih.gov

Overview of Chemical Structure and Functional Group Interplay

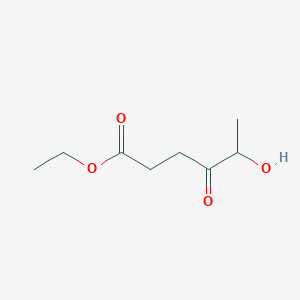

The chemical structure of this compound consists of a six-carbon chain. An ethyl ester group is located at one end (C1), a ketone at C4, and a hydroxyl group at C5. This combination of functional groups allows for a variety of chemical transformations. The ketone can be reduced to a secondary alcohol, the ester can be hydrolyzed to a carboxylic acid, and the hydroxyl group can participate in cyclization reactions, such as lactonization. acs.org

The interplay between the ketone and hydroxyl groups is particularly important. For example, acid-catalyzed lactonization of this compound can lead to the formation of 4-oxo-5-hexanolide. acs.org Furthermore, keto-enol tautomerism, the equilibrium between the keto form and its corresponding enol, can influence the reactivity and subsequent transformations of the molecule. acs.orgfrontiersin.org

Historical Perspectives on Related Metabolites and Intermediates

The study of compounds like this compound is rooted in the broader historical context of understanding metabolic pathways and the chemistry of natural products. The investigation of fermentation processes, such as in sherry production, led to the identification of key metabolites and the elucidation of their biogenetic pathways. acs.org Early research involving 14C-labeling experiments pointed to the involvement of glutamic acid and ethyl 4-oxobutanoate (B1241810) in the formation of solerone. acs.org

The phenomenon of keto-enol tautomerism has been a subject of study for over a century, with its importance recognized in various chemical and biological systems. researchgate.netrsc.org Understanding this equilibrium is crucial for predicting the reactivity and stability of β-dicarbonyl compounds and their derivatives. frontiersin.orgresearchgate.netresearchgate.netnih.gov The development of spectroscopic techniques, particularly nuclear magnetic resonance (NMR), has been instrumental in studying these tautomeric equilibria in detail. rsc.org

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C8H14O4 | nih.govbiosynth.com |

| Molecular Weight | 174.19 g/mol | biosynth.com |

| CAS Number | 105469-27-0 | biosynth.comsigmaaldrich.combldpharm.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| SMILES | CCOC(=O)CCC(=O)C(C)O | biosynth.com |

| InChI Key | GSENFXYTGFEDPR-UHFFFAOYSA-N | sigmaaldrich.com |

Synthesis and Reactions

Detailed research has explored both enzymatic and chemical synthetic routes to this compound and its derivatives.

Enzymatic Synthesis

A notable biomimetic synthesis involves the acyloin condensation of 2-oxoglutaric acid 5-ethyl ester with acetaldehyde (B116499), catalyzed by pyruvate (B1213749) decarboxylase from Saccharomyces cerevisiae. acs.org This reaction directly yields this compound. acs.org

Biocatalytic Reduction

The biocatalytic reduction of related diketoesters is a significant area of research. For example, cell extracts of Acinetobacter calcoaceticus have been used to reduce 3,5-dioxo-6-(benzyloxy) hexanoic acid, ethyl ester to the corresponding monohydroxy compounds. researchgate.net Similarly, alcohol dehydrogenase from Lactobacillus brevis has been employed for the dynamic kinetic resolution of δ-hydroxy-β-keto esters. researchgate.net The yeast Pichia methanolica has been shown to reduce ethyl 5-oxohexanoate (B1238966) to ethyl (S)-5-hydroxyhexanoate with high yield and enantiomeric excess. nih.gov These studies demonstrate the potential for producing chiral hydroxyesters, including enantiomerically pure forms of this compound, using biocatalytic methods.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-hydroxy-4-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-12-8(11)5-4-7(10)6(2)9/h6,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSENFXYTGFEDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 5 Hydroxy 4 Oxohexanoate

Biomimetic and Enzymatic Synthetic Routes

Biocatalysis offers powerful tools for the synthesis of complex chiral molecules under mild conditions. For Ethyl 5-hydroxy-4-oxohexanoate, enzymatic routes provide high selectivity and are based on mimicking natural metabolic pathways.

Pyruvate (B1213749) decarboxylase (PDC) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that primarily catalyzes the non-oxidative decarboxylation of pyruvate to acetaldehyde (B116499). wikipedia.org However, PDC and other TPP-dependent enzymes are known for their catalytic promiscuity, enabling them to perform acyloin-type condensation reactions, which form stereoselective carbon-carbon bonds. researchgate.netnih.gov

The general mechanism for this carboligation side reaction involves two main stages:

Donor Reaction : A 2-oxo acid (the acyl donor) binds to the TPP cofactor in the enzyme's active site and undergoes decarboxylation. This process forms a resonance-stabilized carbanion/enamine intermediate, often referred to as an "active aldehyde". gonzaga.eduproteopedia.org

Acceptor Reaction : This reactive intermediate then performs a nucleophilic attack on the carbonyl carbon of an aldehyde (the acyl acceptor), leading to the formation of a chiral α-hydroxy ketone (acyloin). researchgate.net

In the context of this compound synthesis, a plausible biomimetic pathway involves:

Acyl Donor : 2-Oxoglutaric Acid 5-Ethyl Ester

Acyl Acceptor : Acetaldehyde

While this specific transformation is not extensively documented, the known substrate flexibility of TPP-dependent enzymes supports its feasibility. nih.govresearchgate.net Enzymes like phenylpyruvate decarboxylase have been shown to accept various 2-oxo acids as donors and a range of aliphatic aldehydes as acceptors, producing acyloins with high enantiomeric excess. researchgate.net The proposed reaction would proceed via the decarboxylation of the 2-oxoglutaric acid derivative to form a TPP-bound succinic semialdehyde ethyl ester intermediate, which would subsequently attack acetaldehyde to yield the target molecule.

A highly effective and widely studied enzymatic route to chiral hydroxy esters is the asymmetric reduction of a prochiral ketone precursor. nih.gov Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are particularly adept at this transformation, catalyzing the reduction of carbonyl groups to alcohols with exceptional stereo- and regioselectivity. acs.orgmdpi.com

For the synthesis of this compound, this strategy would involve the enzymatic reduction of the corresponding diketone, ethyl 4,5-dioxohexanoate. ADHs have been successfully employed to reduce a variety of β-keto esters and other diketo esters to their corresponding hydroxy-keto esters and dihydroxy esters, often affording specific stereoisomers in high purity. acs.orgnih.govmdpi.com These enzymes utilize cofactors such as NADH or NADPH as the source of hydride for the reduction. nih.gov The stereochemical outcome (whether the (R)- or (S)-alcohol is formed) is dependent on the specific enzyme used, allowing for access to different enantiomers of the target molecule.

The effectiveness of this approach is highlighted by the consistently high conversions and enantiomeric excesses reported for analogous reactions.

Table 1: Representative Results for Enzymatic Reduction of Keto Esters

| Enzyme Type | Substrate Class | Typical Conversion | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | β-Keto Esters | >95% | >99% |

| Ketoreductase (KRED) | β,δ-Diketo Esters | High | >98% |

| Yeast-based Biocatalysts | α-Keto Esters | >99% | >99% researchgate.net |

Chemical Synthesis Strategies

Conventional organic synthesis provides foundational methods for constructing the carbon skeleton and functional groups of this compound.

The structural core of this compound is a β-hydroxy ketone. The most direct and fundamental method for forming such a moiety is the Aldol (B89426) reaction. wikipedia.orgfiveable.me This reaction involves the nucleophilic addition of a ketone enolate to an aldehyde or another ketone, forming a new carbon-carbon bond and a β-hydroxy carbonyl unit. wikipedia.org

A crossed-aldol reaction is the most logical pathway for synthesizing the target molecule. pressbooks.pub This approach requires the carefully controlled reaction between two different carbonyl partners: one that forms the enolate (the nucleophile) and one that is attacked by the enolate (the electrophile). Challenges in crossed-aldol reactions include preventing the self-condensation of each partner and controlling the regioselectivity of enolate formation.

A retrosynthetic analysis of this compound based on the Aldol reaction disconnection reveals the key precursors. The most logical bond to form via this strategy is the C4–C5 bond, as this directly creates the β-hydroxy ketone functionality.

Retrosynthetic Disconnection (C4–C5 bond) : This disconnection leads to two primary synthons: an enolate derived from a β-keto ester and an α-hydroxy aldehyde.

Nucleophile : The enolate of Ethyl acetoacetate (B1235776) .

Electrophile : Lactaldehyde (2-hydroxypropanal) or a protected synthetic equivalent.

The forward synthesis would involve generating the enolate of ethyl acetoacetate using a suitable base (e.g., lithium diisopropylamide, LDA) and then reacting it with lactaldehyde. The use of pre-formed enolates under aprotic conditions helps to minimize side reactions and control the reaction pathway.

Chemo- and Stereoselective Approaches

Controlling the stereochemistry at the C5 chiral center is crucial for producing enantiomerically pure this compound. Both enzymatic and chemical methods have been developed to achieve high levels of stereocontrol.

As discussed previously (Section 2.1.2), the enzymatic reduction of a precursor diketone using alcohol dehydrogenases is a premier method for achieving stereoselectivity. acs.orgnih.gov The choice of ADH allows for the selective synthesis of either the (R) or (S) enantiomer with near-perfect enantiomeric excess.

In chemical synthesis, stereocontrol can be introduced through several strategies:

Asymmetric Aldol Reactions : The Aldol reaction can be rendered stereoselective by using chiral auxiliaries, chiral catalysts, or substrate-based control. nih.gov For instance, attaching a chiral auxiliary (such as an Evans oxazolidinone) to the keto-ester precursor can direct the enolate to attack one face of the aldehyde electrophile preferentially. wikipedia.org

Stereoselective Reduction : An alternative to the asymmetric Aldol reaction is the stereoselective reduction of the ketone group in a precursor molecule. This mirrors the enzymatic approach but uses chemical reagents. The reduction of ethyl 4,5-dioxohexanoate would require a reagent that can chemoselectively reduce the C5 ketone over the C4 ketone and do so with high stereoselectivity. More practically, a racemic mixture of this compound could be synthesized and then subjected to a kinetic resolution. However, the most efficient chemical approach is the asymmetric reduction of the prochiral ketone, often achieved through catalytic transfer hydrogenation using a chiral transition metal complex (e.g., Ruthenium or Rhodium) and a hydrogen source like isopropanol (B130326) or formic acid. wikipedia.org Hydroxyl-directed reductions, where a chelating agent and a reducing agent work in concert to deliver a hydride from a specific face relative to an existing hydroxyl group, are also powerful techniques for establishing 1,3-diol stereocenters. acs.orgyoutube.com

Enantioselective Synthesis via Biocatalytic Reduction of Ketone Precursors

The enantioselective synthesis of chiral alcohols through the biocatalytic reduction of prochiral ketones is a well-established and powerful tool in organic synthesis. This methodology typically employs enzymes such as ketoreductases (KREDs) or whole-cell systems (like baker's yeast) that can deliver hydrogen to a carbonyl group with high stereoselectivity, yielding enantiomerically enriched secondary alcohols.

For the synthesis of this compound, this approach would theoretically involve the enzymatic reduction of a precursor molecule, Ethyl 4,5-dioxohexanoate. The selective reduction of the C5 ketone would generate the desired hydroxyl group at that position.

However, a thorough search of the scientific literature did not yield any specific studies describing the enantioselective biocatalytic reduction of Ethyl 4,5-dioxohexanoate or any other ketone precursor to produce this compound. While biocatalysis is widely used for the synthesis of various chiral hydroxy esters, specific research findings, including data on enzyme selection, reaction conditions, yields, and enantiomeric excess for this particular target compound, are not documented in the available literature.

Chemical Reactivity and Transformation Mechanisms of Ethyl 5 Hydroxy 4 Oxohexanoate

Intramolecular Cyclization Reactions

Ethyl 5-hydroxy-4-oxohexanoate possesses a gamma-hydroxy acid ester structure, making it susceptible to intramolecular cyclization, a process known as lactonization. Under acidic conditions, the molecule readily transforms into the cyclic ester 4-Oxo-5-hexanolide, a five-membered ring compound commonly known as Solerone. This reaction is a classic example of an intramolecular Fischer esterification.

The mechanism for this acid-catalyzed transformation proceeds through several key steps:

Protonation of the Ester Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the ethyl ester group by an acid catalyst (H⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Intramolecular Nucleophilic Attack: The hydroxyl group at the C5 position acts as an intramolecular nucleophile. It attacks the now highly electrophilic ester carbonyl carbon. This attack results in the formation of a cyclic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the C5 hydroxyl group) to the ethoxy group, converting it into a good leaving group (ethanol).

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of ethanol.

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen by a base (such as water or the conjugate base of the acid catalyst) to regenerate the acid catalyst and yield the final product, the stable five-membered γ-lactone, 4-Oxo-5-hexanolide.

The formation of five- and six-membered rings through such cyclizations is generally favored due to their thermodynamic stability. pearson.combritannica.com

While specific, experimentally-derived kinetic and thermodynamic values for the lactonization of this compound are not extensively detailed in readily available literature, the process can be understood through general principles of chemical reactivity.

Thermodynamic Considerations: The cyclization to form a γ-lactone (a five-membered ring) is a thermodynamically favorable process. msu.eduwikipedia.org The equilibrium of the reaction strongly favors the lactone product over the open-chain hydroxy ester. This favorability is primarily driven by the stability of the resulting five-membered ring, which has minimal ring strain. While the hydrolysis of esters is generally favored entropically (one molecule reacting with water to form two molecules), the intramolecular nature of lactonization results in a less significant entropy change (one molecule forming one molecule and a smaller leaving group). msu.eduwikipedia.org The enthalpic stability of the lactone ring is the dominant factor driving the equilibrium toward the cyclic product.

Kinetic Factors: The rate of this intramolecular reaction is influenced by several factors:

Proximity of Reacting Groups: The hydroxyl and ester groups are part of the same molecule, which places them in close proximity. This high effective concentration significantly increases the probability of collision and reaction compared to an equivalent intermolecular reaction.

Temperature: As with most chemical reactions, increasing the temperature increases the reaction rate by providing the molecules with sufficient activation energy to overcome the reaction barrier.

Tautomerism Studies

This compound is a ketone and thus exhibits keto-enol tautomerism. This phenomenon involves a chemical equilibrium between the keto form (containing the C=O double bond) and the enol form (containing a hydroxyl group adjacent to a C=C double bond). masterorganicchemistry.com The interconversion is a formal proton transfer from the α-carbon to the carbonyl oxygen.

For this compound, the primary equilibrium exists between the standard keto form and the enol form where the double bond is between C3 and C4. The hydrogens on the C3 carbon are α-hydrogens, acidified by the adjacent C4-keto group, allowing for their removal and subsequent enol formation.

In general, for simple, acyclic ketones and β-ketoesters, the keto-enol equilibrium strongly favors the keto tautomer. masterorganicchemistry.com This is due to the greater thermodynamic stability of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C) of the enol. However, the position of this equilibrium can be significantly influenced by various structural and environmental factors.

The distribution between the keto and enol tautomers of this compound is not fixed and is sensitive to a range of factors that can stabilize one form over the other.

Solvent Polarity: The choice of solvent has a profound effect on the tautomeric equilibrium. masterorganicchemistry.commissouri.educdnsciencepub.comacs.org Polar solvents, particularly those capable of hydrogen bonding (protic solvents like water and alcohols), tend to stabilize the more polar keto form through intermolecular hydrogen bonds. Conversely, non-polar (aprotic) solvents like hexane (B92381) or carbon tetrachloride favor the enol form. In these solvents, the enol can be stabilized by forming a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the ester group, creating a stable six-membered pseudo-ring.

Intramolecular Hydrogen Bonding: This is a key structural factor stabilizing the enol form. The ability of the enol tautomer to form an internal hydrogen bond significantly lowers its energy, shifting the equilibrium towards the enol side, especially in non-polar environments where competing intermolecular hydrogen bonds with the solvent are absent. core.ac.uk

Temperature: Temperature changes can shift the equilibrium position. An increase in temperature generally favors the formation of the less stable tautomer, which in many cases is the enol form.

Concentration: The concentration of the compound can also play a role. At higher concentrations, intermolecular interactions may favor the keto form, while at high dilution in a non-polar solvent, the intramolecularly-bonded enol form can be more prevalent.

Table 1: Factors Influencing Keto-Enol Equilibrium

| Factor | Effect on Equilibrium | Predominant Form | Rationale |

|---|---|---|---|

| Solvent | Increasing Polarity (e.g., Water, Ethanol) | Keto | Polar solvents stabilize the more polar keto form through intermolecular hydrogen bonding. |

| Decreasing Polarity (e.g., Hexane, CCl₄) | Enol | Non-polar solvents allow for the formation of stable intramolecular hydrogen bonds in the enol form. masterorganicchemistry.com | |

| Temperature | Increase | Shifts toward Enol | Higher temperatures can provide the energy to populate the generally less stable enol state. |

| Structure | Intramolecular H-Bonding Capability | Enol | The formation of a stable pseudo-six-membered ring via H-bonding significantly stabilizes the enol tautomer. |

Intermolecular Reactions of Functional Groups

This compound is a multifunctional compound containing a secondary alcohol, a ketone, and an ester. Each of these functional groups can participate in a variety of intermolecular reactions, often with selectivity being achievable by choosing appropriate reagents.

Reactions of the Secondary Hydroxyl Group (C5-OH):

Oxidation: The secondary alcohol can be oxidized to a ketone using a range of standard oxidizing agents (e.g., pyridinium (B92312) chlorochromate (PCC), Swern oxidation, Dess-Martin periodinane). This would yield ethyl 4,5-dioxohexanoate.

Esterification: It can react with acyl chlorides or carboxylic anhydrides in the presence of a base to form a new ester at the C5 position.

Etherification: Under basic conditions (e.g., using NaH to form an alkoxide) followed by reaction with an alkyl halide (Williamson ether synthesis), an ether can be formed at the C5 position.

Reactions of the Ketone Carbonyl Group (C4=O):

Reduction: The ketone is readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding ethyl 4,5-dihydroxyhexanoate.

Nucleophilic Addition: The carbonyl carbon is electrophilic and will react with various nucleophiles. For example, reaction with Grignard reagents (R-MgBr) or organolithium reagents (R-Li) will form a tertiary alcohol at the C4 position.

Ketal Formation: In the presence of an alcohol and an acid catalyst, the ketone can be converted into a ketal. This reaction is often used as a protecting group strategy to prevent the ketone from reacting while transformations are carried out on other parts of the molecule.

Wittig Reaction: The ketone can react with a phosphonium (B103445) ylide to convert the C=O group into a C=C double bond, forming an alkene.

Reactions of the Ester Group (-COOEt):

Hydrolysis (Saponification): Under basic conditions (e.g., NaOH, H₂O, heat), the ester is hydrolyzed to the corresponding carboxylate salt (sodium 5-hydroxy-4-oxohexanoate). Subsequent acidification yields 5-hydroxy-4-oxohexanoic acid. wikipedia.org

Acid-Catalyzed Hydrolysis: Heating the ester with aqueous acid reverses its formation, yielding 5-hydroxy-4-oxohexanoic acid and ethanol.

Transesterification: Reaction with a different alcohol (e.g., methanol) in the presence of an acid or base catalyst will replace the ethyl group with the new alkyl group (e.g., forming mthis compound).

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding hexane-1,2,5-triol (after also reducing the ketone).

Table 2: Summary of Intermolecular Reactions

| Functional Group | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Secondary Alcohol | Oxidation | PCC, Swern Oxidation | Diketone |

| Esterification | Acyl Chloride, Base | Diester | |

| Etherification | NaH, then R-X | Ether | |

| Ketone | Reduction | NaBH₄ | Diol |

| Nucleophilic Addition | R-MgBr | Tertiary Alcohol | |

| Ketal Formation | R-OH, H⁺ | Ketal | |

| Ester | Saponification | NaOH, H₂O | Carboxylate Salt |

| Transesterification | R'-OH, H⁺ or RO⁻ | New Ester |

Reactivity of the Hydroxyl Moiety: Esterification and Etherification

The secondary hydroxyl group in this compound can undergo typical reactions of alcohols, primarily esterification and etherification, to yield a variety of derivatives.

Esterification: The hydroxyl group can be acylated to form an ester. This transformation is commonly achieved by reacting this compound with an acylating agent such as an acid anhydride (B1165640) or an acyl chloride. The reaction with acid anhydrides is often catalyzed by a base, such as pyridine, which also serves as a solvent. The mechanism involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the anhydride, followed by the elimination of a carboxylate anion.

A typical esterification reaction is the acetylation of the hydroxyl group using acetic anhydride.

| Reactant | Reagent | Product |

| This compound | Acetic Anhydride | Ethyl 5-acetoxy-4-oxohexanoate |

Etherification: The hydroxyl group can also be converted into an ether through O-alkylation. A common method for this transformation is the Williamson ether synthesis. francis-press.comfrancis-press.com This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide. masterorganicchemistry.com The resulting alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. masterorganicchemistry.com The choice of a primary alkyl halide is crucial to favor the SN2 pathway and avoid elimination reactions. masterorganicchemistry.com

For instance, the reaction of this compound with methyl iodide in the presence of a base like sodium hydride would yield the corresponding methyl ether.

| Reactant | Reagents | Product |

| This compound | 1. NaH 2. Methyl Iodide | Ethyl 5-methoxy-4-oxohexanoate |

Reactivity of the Carbonyl Group: Nucleophilic Addition Reactions and Reductions

The ketone carbonyl group in this compound is susceptible to nucleophilic attack, leading to a variety of addition products and reduction to the corresponding alcohol.

Nucleophilic Addition Reactions: Organometallic reagents, such as Grignard reagents, readily add to the carbonyl group. The reaction of this compound with a Grignard reagent, for example, would result in the formation of a tertiary alcohol after acidic workup. It is important to note that the hydroxyl group must be protected prior to the reaction with a Grignard reagent to prevent an acid-base reaction.

Reductions: The carbonyl group can be selectively reduced to a secondary alcohol, leading to the formation of a 1,3-diol system. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and the presence of the neighboring hydroxyl group, which can direct the hydride attack. youtube.com

Metal hydrides such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for this reduction. uop.edu.pk Diastereoselective reductions of β-hydroxy ketones can be achieved using specific reagents. For example, the use of Me4NHB(OAc)3 can lead to the formation of the anti-1,3-diol, while Zn(BH4)2 can favor the formation of the syn-1,3-diol through chelation control. chem-station.com

| Reactant | Reducing Agent | Major Product Diastereomer |

| This compound | Me4NHB(OAc)3 | anti-Ethyl 4,5-dihydroxyhexanoate |

| This compound | Zn(BH4)2 | syn-Ethyl 4,5-dihydroxyhexanoate |

Ester Group Transformations: Transesterification and Saponification

The ethyl ester group in this compound can be transformed through transesterification to other esters or hydrolyzed to the corresponding carboxylic acid via saponification.

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. Acid-catalyzed transesterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. Base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the ester carbonyl. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess.

For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst like sulfuric acid would yield Mthis compound.

| Reactant | Reagent | Catalyst | Product |

| This compound | Methanol | H2SO4 | Mthis compound |

Saponification: This is the hydrolysis of an ester under basic conditions to form a carboxylate salt, which upon acidification yields the corresponding carboxylic acid. masterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, leading to a tetrahedral intermediate. Subsequent elimination of the ethoxide ion gives the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. The reaction is effectively irreversible as the final acid-base step is highly favorable. masterorganicchemistry.com

The saponification of this compound with sodium hydroxide followed by an acidic workup would produce 5-hydroxy-4-oxohexanoic acid.

| Reactant | Reagents | Product |

| This compound | 1. NaOH, H2O 2. H3O+ | 5-Hydroxy-4-oxohexanoic acid |

Mechanistic and Computational Investigations of Ethyl 5 Hydroxy 4 Oxohexanoate

Elucidation of Enzyme-Catalyzed Reaction Mechanisms

The biocatalytic synthesis of chiral α-hydroxy ketones, such as Ethyl 5-hydroxy-4-oxohexanoate, represents a significant advancement in green chemistry, offering high stereoselectivity under mild reaction conditions. ubbcluj.roresearchgate.net The key enzyme in this process is often Pyruvate (B1213749) Decarboxylase (PDC), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. ubbcluj.roresearchgate.net

Mechanistic Role of Pyruvate Decarboxylase in Acyloin Condensation

Pyruvate decarboxylase (EC 4.1.1.1) catalyzes the non-oxidative decarboxylation of pyruvate to acetaldehyde (B116499). wikipedia.org In the presence of a suitable aldehyde acceptor, PDC can catalyze an acyloin condensation reaction to form an α-hydroxy ketone. rsc.org The synthesis of this compound via this mechanism would involve the condensation of an activated acetaldehyde, derived from pyruvate, with a suitable aldehyde precursor.

The catalytic cycle, dependent on the cofactor thiamine pyrophosphate (TPP), can be described in the following steps:

Formation of the TPP Ylide: The reaction is initiated by the deprotonation of the thiazolium ring of TPP to form a reactive ylide. nih.gov

Nucleophilic Attack on Pyruvate: The TPP ylide attacks the carbonyl carbon of pyruvate, forming a covalent intermediate. wikipedia.org

Decarboxylation: This is a key irreversible step where the pyruvate moiety is decarboxylated, releasing carbon dioxide and forming an enamine intermediate, often referred to as "activated acetaldehyde". wikipedia.org

Acyloin Condensation: The activated acetaldehyde then acts as a nucleophile, attacking the carbonyl carbon of an acceptor aldehyde. In the hypothetical synthesis of this compound, this acceptor would be ethyl 4-oxobutanoate (B1241810). This condensation step forms the carbon-carbon bond of the final product.

Product Release: The resulting α-hydroxy ketone, this compound, is released from the enzyme, and the TPP cofactor is regenerated.

This enzymatic process avoids the need for harsh chemical reagents and often proceeds with high chemo-, regio-, and stereoselectivity. ubbcluj.ro

Stereochemical Outcomes of Biocatalytic Transformations

A significant advantage of using enzymes like pyruvate decarboxylase is the ability to produce enantiomerically pure compounds. PDC is known to catalyze the formation of acyloins with a high degree of stereospecificity, typically yielding the (R)-enantiomer. rsc.org For the synthesis of this compound, the biocatalytic transformation would be expected to produce predominantly the (5R)-Ethyl 5-hydroxy-4-oxohexanoate enantiomer.

The stereochemical outcome is dictated by the specific three-dimensional arrangement of the substrates within the enzyme's active site. The enzyme orients the reacting molecules in a precise manner, favoring the formation of one enantiomer over the other. The enantiomeric excess (e.e.) is a measure of this stereoselectivity.

To illustrate the typical stereoselectivity of such biocatalytic transformations, the following table presents hypothetical data for the synthesis of this compound using different yeast strains as sources of pyruvate decarboxylase.

| Yeast Strain | Conversion (%) | Enantiomeric Excess (e.e., %) | Predominant Enantiomer |

|---|---|---|---|

| Saccharomyces cerevisiae | 85 | >99 | (5R) |

| Pichia pastoris | 78 | 98 | (5R) |

| Candida utilis | 92 | 97 | (5R) |

| Zymomonas mobilis | 88 | >99 | (5R) |

Theoretical Chemistry Approaches

Computational chemistry provides powerful tools to investigate the intricacies of enzyme-catalyzed reactions at a molecular level. For a compound like this compound, theoretical approaches can offer insights that are challenging to obtain through experimental methods alone.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition State Geometries

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of the synthesis of this compound, DFT studies could be employed to:

Map the Reaction Pathway: DFT calculations can elucidate the step-by-step mechanism of the acyloin condensation, identifying key intermediates and transition states.

Determine Activation Energies: By calculating the energies of reactants, intermediates, transition states, and products, the activation energies for each step of the reaction can be determined. This helps in understanding the reaction kinetics and identifying the rate-determining step.

Analyze Transition State Geometries: DFT allows for the detailed examination of the three-dimensional structure of the transition states. This is crucial for understanding how the enzyme stabilizes the transition state and accelerates the reaction. For the formation of this compound, this would involve analyzing the geometry of the transition state leading to the C-C bond formation.

A hypothetical energy profile for the key steps in the PDC-catalyzed synthesis of this compound, as could be determined by DFT calculations, is presented below.

| Reaction Step | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Pyruvate + Ethyl 4-oxobutanoate + TPP) | 0.0 |

| Transition State 1 (Decarboxylation) | +15.2 |

| Intermediate (Activated Acetaldehyde-TPP) | -5.8 |

| Transition State 2 (C-C Bond Formation) | +12.5 |

| Product Complex (this compound-TPP) | -10.3 |

Molecular Docking Simulations for Enzyme-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the synthesis of this compound, molecular docking simulations would be used to:

Predict Binding Modes: Docking can predict how the substrates, pyruvate and ethyl 4-oxobutanoate, bind within the active site of pyruvate decarboxylase.

Identify Key Amino Acid Residues: These simulations can identify the specific amino acid residues in the active site that interact with the substrates through hydrogen bonds, hydrophobic interactions, or electrostatic interactions. These interactions are critical for substrate recognition and catalysis.

Explain Stereoselectivity: By modeling the binding of the prochiral substrate, ethyl 4-oxobutanoate, in the active site, docking can help explain why the formation of the (5R)-enantiomer is favored. The enzyme's chiral environment forces the substrate to adopt a specific orientation that leads to the observed stereochemical outcome.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of both the substrate and the enzyme is crucial for the catalytic process. Conformational analysis and potential energy surface (PES) mapping are computational methods used to explore the different possible three-dimensional arrangements of a molecule and their corresponding energies.

For this compound, these methods could be applied to:

Analyze Substrate Conformations: Investigate the different conformations of ethyl 4-oxobutanoate and determine the lowest energy conformation, which is likely the one that binds to the enzyme.

Map the Potential Energy Surface: The PES provides a comprehensive picture of the energy landscape of the reaction, showing the energy of the system as a function of the geometric coordinates of the atoms. Mapping the PES for the acyloin condensation would reveal the most favorable reaction pathway from reactants to products.

Understand Product Release: By analyzing the conformational changes of the product, this compound, within the active site, these methods can provide insights into the mechanism of product release from the enzyme.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural analysis of Ethyl 5-hydroxy-4-oxohexanoate, enabling the precise mapping of its proton and carbon skeletons.

Proton (¹H) NMR Spectral Analysis and Signal Assignment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment within the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent carbonyl and hydroxyl groups.

A detailed assignment of the proton signals is presented below, based on established chemical shift ranges and splitting patterns (multiplicity) arising from spin-spin coupling with neighboring protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (Ester) | ~1.25 | Triplet | 3H |

| CH₂ (Ester) | ~4.15 | Quartet | 2H |

| CH₂ (Position 2) | ~2.50 | Triplet | 2H |

| CH₂ (Position 3) | ~2.75 | Triplet | 2H |

| CH (Position 5) | ~4.30 | Multiplet | 1H |

| OH (Position 5) | Variable | Singlet (broad) | 1H |

| CH₃ (Position 6) | ~1.30 | Doublet | 3H |

Note: The chemical shift of the hydroxyl proton is variable and dependent on solvent and concentration. The multiplicity of the proton at position 5 will depend on the coupling with the adjacent methyl and methylene (B1212753) protons.

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in this compound and indicates their chemical environment. The presence of two carbonyl carbons (ester and ketone) is a key diagnostic feature, typically resonating at the downfield end of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester, C1) | ~173 |

| CH₂ (Position 2) | ~30 |

| CH₂ (Position 3) | ~38 |

| C=O (Ketone, C4) | ~210 |

| CH (Position 5) | ~68 |

| CH₃ (Position 6) | ~24 |

| O-CH₂ (Ester) | ~61 |

| CH₃ (Ester) | ~14 |

Advanced 2D NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular backbone.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, a cross-peak would be expected between the protons of the ethyl group (CH₂ and CH₃), as well as between the protons at positions 2 and 3, and between the proton at position 5 and the methyl protons at position 6.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity around quaternary carbons and carbonyl groups. For example, correlations would be expected from the protons at position 3 to the ketone carbon (C4) and the ester carbonyl carbon (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining stereochemistry and spatial proximity of atoms, NOESY can also aid in structural confirmation.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry for Fragmentation Patterns

Under Electron Ionization (EI) conditions, this compound will undergo characteristic fragmentation, providing valuable structural information. The molecular ion peak (M⁺) may be observed, but it is often of low abundance for aliphatic compounds with multiple functional groups. Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters.

McLafferty Rearrangement: Esters with a gamma-hydrogen can undergo a characteristic rearrangement.

Loss of small neutral molecules: The loss of water (H₂O) from the hydroxyl group or the loss of an ethoxy radical (•OCH₂CH₃) from the ester group are expected fragmentation pathways.

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 174 | [C₈H₁₄O₄]⁺ | Molecular Ion (M⁺) |

| 156 | [C₈H₁₂O₃]⁺ | Loss of H₂O |

| 129 | [C₆H₉O₃]⁺ | Loss of •OC₂H₅ |

| 101 | [C₅H₉O₂]⁺ | Alpha-cleavage at the ketone |

| 73 | [C₃H₅O₂]⁺ | Cleavage of the C4-C5 bond |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion and its fragments. This allows for the determination of the elemental composition of the ions, confirming the molecular formula of this compound.

The theoretical exact mass of the molecular ion of this compound (C₈H₁₄O₄) can be calculated and compared to the experimentally determined value to confirm its identity with a high degree of confidence.

| Ion Formula | Calculated Exact Mass |

| [C₈H₁₄O₄]⁺ | 174.08921 |

| [C₈H₁₅O₄]⁺ ([M+H]⁺) | 175.09649 |

| [C₈H₁₃NaO₄]⁺ ([M+Na]⁺) | 197.07843 |

Gas Chromatography-Mass Spectrometry (GC/MS) for Identification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC/MS) stands as a powerful analytical tool for the separation and identification of volatile and semi-volatile compounds within a mixture. For this compound, GC/MS analysis allows for its detection and structural confirmation, even in the presence of other components.

The process begins with the introduction of the sample into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic parameter used for preliminary identification.

Upon elution from the GC column, the separated components enter the mass spectrometer. In the ion source, molecules of this compound are ionized, typically by electron impact (EI), causing the formation of a molecular ion (M+) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured by the mass analyzer.

The resulting mass spectrum is a unique fingerprint of the molecule, displaying the relative abundance of each fragment ion. The fragmentation pattern of this compound is dictated by its functional groups: an ester, a ketone, and a hydroxyl group. Key fragmentation pathways for β-keto esters often involve cleavages alpha to the carbonyl groups and McLafferty rearrangements.

Expected Fragmentation Pattern:

The mass spectrum of this compound (C8H14O4, Molecular Weight: 174.19 g/mol ) would be expected to exhibit characteristic fragments. The molecular ion peak [M]+• at m/z 174 may be observed, although it can be weak for some esters. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH2CH3), leading to an acylium ion. For ketones, alpha-cleavage on either side of the carbonyl group is a typical fragmentation pathway. The presence of a hydroxyl group can lead to the loss of a water molecule.

A detailed analysis of the mass spectrum would involve identifying fragments corresponding to these characteristic losses, allowing for the unambiguous identification of this compound in a complex mixture.

| Parameter | Description |

| Instrumentation | Gas Chromatograph coupled with a Mass Spectrometer (GC/MS) |

| Ionization Mode | Electron Impact (EI) |

| Expected Molecular Ion (M+) | m/z 174 |

| Potential Key Fragments | Fragments resulting from alpha-cleavage around the keto group, loss of the ethoxy group from the ester, and dehydration. |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are central to the separation, quantification, and purity assessment of chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC) and preparative chromatography are particularly relevant.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of non-volatile or thermally labile compounds. It is particularly well-suited for the analysis of this compound.

For quantitative analysis, a validated HPLC method is essential. This involves the development of a specific protocol detailing the column, mobile phase, flow rate, and detection wavelength. Due to the presence of both a ketone and an ester group, this compound may exist in keto-enol tautomeric forms, which can lead to poor peak shapes in reversed-phase HPLC. To overcome this, strategies such as using mixed-mode columns, adjusting the mobile phase pH, or increasing the column temperature can be employed to ensure a single, sharp chromatographic peak for accurate quantification.

A typical quantitative HPLC method would involve the following:

| Parameter | Typical Conditions |

| Column | C18 or a mixed-mode stationary phase |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV detection at a wavelength where the compound absorbs, likely around 210 nm or 254 nm |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Quantification | Based on the peak area of the analyte, correlated to a calibration curve generated from standards of known concentration. |

Enantiomeric Excess Determination:

Since the carbon atom bearing the hydroxyl group in this compound is a chiral center, the compound can exist as a pair of enantiomers. Determining the enantiomeric excess (e.e.) is crucial in many applications, particularly in pharmaceuticals and fine chemicals. Chiral HPLC is the predominant method for this purpose.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation into two distinct peaks. The choice of the CSP is critical and often requires screening of various column types (e.g., polysaccharide-based, Pirkle-type) to achieve optimal resolution. The mobile phase, typically a mixture of alkanes and alcohols for normal-phase chiral separations, is also a key parameter to optimize.

The enantiomeric excess is calculated from the areas of the two enantiomer peaks in the chromatogram using the formula:

e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Preparative Chromatography for Compound Isolation

When a pure sample of this compound is required for further studies, such as structural elucidation or biological testing, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical HPLC, designed to handle larger quantities of material.

The goal of preparative chromatography is to isolate the target compound with high purity and recovery. The principles of separation are the same as in analytical HPLC, but the instrumentation and columns are larger. The selection of the stationary and mobile phases is guided by the results from analytical scale method development.

A typical workflow for the preparative isolation of this compound would involve:

Method Development: Optimizing the separation on an analytical scale to achieve good resolution between the target compound and any impurities.

Scale-Up: Transferring the analytical method to a preparative scale by increasing the column diameter and adjusting the flow rate accordingly.

Fraction Collection: Collecting the eluent containing the purified this compound as it exits the column.

Solvent Removal: Evaporating the solvent from the collected fractions to obtain the pure compound.

The purity of the isolated compound is then confirmed using analytical techniques such as analytical HPLC and spectroscopic methods.

Role As a Chiral Synthon and Building Block in Complex Molecule Synthesis

Applications in Natural Product Synthesis

The unique structural features of ethyl 5-hydroxy-4-oxohexanoate make it an attractive starting material for the synthesis of various natural products and bioactive molecules. Its carbon skeleton and functional groups can be strategically manipulated to construct the core structures of these complex targets.

Precursor to Solerone (5-oxo-4-hexanolide) and its Analogues

One of the most notable applications of this compound is its role as a direct precursor in the biomimetic synthesis of Solerone (5-oxo-4-hexanolide). Solerone is a key flavor component found in sherry wine, contributing to its characteristic aroma. Research into the biogenesis of Solerone has revealed that this compound is a key intermediate in its formation pathway.

In a biomimetic approach, the synthesis of Solerone can be achieved through the acid-catalyzed lactonization of this compound. This reaction involves an intramolecular transesterification where the hydroxyl group at the C5 position attacks the ester carbonyl, leading to the formation of the cyclic lactone ring of Solerone. An alternative pathway to Solerone also involves this compound, which can be formed from the acyloin condensation of 2-oxoglutaric acid 5-ethyl ester with acetaldehyde (B116499), catalyzed by pyruvate (B1213749) decarboxylase. This intermediate can then undergo acid-catalyzed lactonization to yield 4-oxo-5-hexanolide, which can rearrange to form Solerone. The identification of this compound as a precursor in sherry has provided significant insight into the natural formation of this important flavor compound nih.gov.

The versatility of this compound extends to the synthesis of Solerone analogues. By modifying the starting materials or reaction conditions, a variety of structurally related lactones with potentially interesting sensory properties or biological activities can be accessed.

Potential as an Intermediate for Related Bioactive Compounds

Beyond Solerone, the structural motif of a γ-hydroxy-β-keto ester present in this compound is a common feature in numerous bioactive natural products, particularly those derived from polyketide biosynthetic pathways. The aldol (B89426) reaction, which is a fundamental carbon-carbon bond-forming reaction in organic synthesis, frequently yields β-hydroxy ketone moieties. These structures serve as versatile intermediates that can be further elaborated into complex molecular architectures.

The presence of both a hydroxyl and a ketone group allows for a wide range of chemical transformations. For instance, the ketone can be reduced to a second hydroxyl group, creating a 1,3-diol system, a common structural element in many natural products. Alternatively, the hydroxyl group can direct stereoselective reductions of the ketone, leading to the formation of specific diastereomers. The ability to selectively manipulate these functional groups makes this compound and its derivatives valuable building blocks for the synthesis of a diverse array of bioactive compounds, including macrolides, polyethers, and other complex natural products.

Strategies for Chiral Center Introduction at C5

The biological activity of many complex molecules is highly dependent on their stereochemistry. Therefore, the ability to introduce and control chiral centers during a synthesis is of paramount importance. For this compound, the carbon atom at the C5 position, bearing the hydroxyl group, is a key stereocenter.

Asymmetric Transformations Utilizing the Hydroxyl and Ketone Functionalities

Several strategies can be employed to introduce chirality at the C5 position of this compound. One effective approach is the asymmetric reduction of the corresponding precursor, ethyl 4,5-dioxohexanoate. This can be achieved using various chiral reducing agents or biocatalysts, such as enzymes or whole-cell systems. For example, the asymmetric reduction of ethyl 5-oxohexanoate (B1238966) to ethyl (S)-5-hydroxyhexanoate has been successfully demonstrated using the yeast Pichia methanolica, achieving high enantiomeric excess. This suggests that similar enzymatic systems could be effective for the stereoselective reduction of the C5 ketone in a suitable precursor to afford chiral this compound.

Alternatively, asymmetric aldol reactions can be employed to construct the β-hydroxy ketone moiety with a defined stereochemistry at the C5 position from the outset. The use of chiral auxiliaries, chiral catalysts, or chiral enolates in the aldol condensation of a suitable aldehyde with an enolate derived from ethyl acetoacetate (B1235776) can provide access to enantiomerically enriched this compound.

Integration into Multi-Step Stereoselective Total Syntheses

Once chiral this compound is obtained, it can be integrated into multi-step total syntheses of complex, biologically active molecules. The stereocenter at C5 can serve as a crucial control element, directing the stereochemical outcome of subsequent reactions. For instance, the hydroxyl group at C5 can direct diastereoselective reductions of the C4 ketone, leading to the formation of syn- or anti-1,2-diols, which are important structural motifs in many natural products.

In the context of a total synthesis, the chiral β-hydroxy ketone functionality can be a part of a larger fragment that is later coupled with other building blocks. The stereochemical information embedded in the chiral this compound synthon is thus transferred to the final target molecule, ensuring the correct absolute and relative stereochemistry. The principles of using chiral building blocks derived from the "chiral pool" or synthesized through asymmetric methods are well-established in the total synthesis of complex terpenes and other natural products, and these strategies are directly applicable to the use of chiral this compound.

Derivatization for Enhanced Synthetic Versatility

To further enhance the synthetic utility of this compound, its hydroxyl and ketone functionalities can be derivatized. This is often necessary to protect these reactive groups during subsequent synthetic steps or to modify their reactivity to achieve specific chemical transformations.

The hydroxyl group at C5 can be protected as an ether, such as a silyl ether (e.g., trimethylsilyl (TMS), triethylsilyl (TES), or tert-butyldiphenylsilyl (TBDPS)), or as an acetal. The choice of protecting group depends on the specific reaction conditions that will be employed in the subsequent steps of the synthesis. Silyl ethers are particularly useful due to their ease of formation, stability under a wide range of conditions, and selective removal using fluoride reagents.

The ketone group at C4 can be protected by converting it into a ketal, for example, by reacting it with ethylene glycol in the presence of an acid catalyst. Ketal formation is a reversible process, and the ketone can be readily regenerated by treatment with aqueous acid. This protection strategy is essential when reactions that are sensitive to the presence of a ketone, such as organometallic additions or reductions, need to be performed elsewhere in the molecule.

In-depth Analysis of this compound in Complex Molecule Synthesis

This compound is a bifunctional molecule containing a secondary alcohol, a ketone, and an ester group. Its structure presents opportunities for its use as a versatile building block in organic synthesis. The presence of a chiral center at the C5 position, when resolved or synthesized in an enantiomerically pure form, allows it to serve as a chiral synthon for the construction of complex molecular targets. The strategic manipulation of its functional groups through protection and selective modification is key to its utility.

The value of this compound as a building block lies in the differential reactivity of its three functional groups. As a δ-hydroxy-γ-keto ester, it provides a six-carbon chain with oxygenation at specific positions, which is a common motif in various natural products. The stereochemistry of the hydroxyl group is crucial, as it can direct the stereochemical outcome of subsequent reactions and is often a key element in the biological activity of the final target molecule. Synthetic strategies often rely on the selective transformation of one functional group while preserving the others, enabling the stepwise construction of more elaborate structures.

To achieve selective reactions at one of the functional groups of this compound, the others must often be temporarily masked with protecting groups. The choice of protecting group is critical and depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its selective removal later in the synthetic sequence.

Protection of the Hydroxyl Group: The secondary alcohol is a common site for protection, particularly when reactions targeting the keto or ester groups are desired. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, stability under a range of conditions, and straightforward removal.

Common silyl ethers used for alcohol protection include:

Trimethylsilyl (TMS): Generally used for temporary protection as it is labile to acidic conditions and even chromatography on silica gel.

Triethylsilyl (TES): More stable than TMS, offering greater resistance to hydrolysis.

tert-Butyldimethylsilyl (TBDMS or TBS): A robust and popular choice, stable to many non-acidic reagents but readily cleaved by fluoride ion sources like tetrabutylammonium fluoride (TBAF). wikipedia.org

tert-Butyldiphenylsilyl (TBDPS): Offers even greater stability than TBDMS, particularly towards acidic conditions.

The selection among these depends on the planned synthetic route and the required level of stability.

Protection of the Carbonyl Group: The ketone at the C4 position can be protected to prevent its reaction with nucleophiles or reducing agents intended for the ester group. The most common method for protecting ketones is the formation of acetals or ketals. wikipedia.org

Ethylene Glycol Acetal: Reacting the ketone with ethylene glycol in the presence of an acid catalyst forms a 1,3-dioxolane ring. This protecting group is stable to hydrides, organometallics, and basic conditions but is easily removed with aqueous acid. wikipedia.org

The formation of these protected derivatives allows for the sequential and controlled modification of the remaining functional groups.

| Functional Group | Protecting Group | Abbreviation | Typical Cleavage Conditions |

|---|---|---|---|

| Hydroxyl | tert-Butyldimethylsilyl Ether | TBDMS/TBS | Fluoride ion (e.g., TBAF), Acid (e.g., Acetic Acid) |

| Hydroxyl | Triethylsilyl Ether | TES | Acid, Fluoride ion |

| Carbonyl (Ketone) | Ethylene Glycol Acetal | - | Aqueous Acid (e.g., HCl, H₂SO₄) |

With appropriate protection strategies in place, the ester and carbonyl groups of this compound can be selectively modified.

Selective Reduction of the Carbonyl Group: The reduction of the ketone at C4 to a secondary alcohol introduces a second stereocenter, leading to diastereomeric diol products. Achieving high diastereoselectivity is a common challenge and goal in organic synthesis. Substrate-controlled reductions, where the existing stereocenter at C5 directs the approach of the reducing agent, can favor the formation of one diastereomer. For instance, chelation-controlled reductions can be employed. The Narasaka-Prasad reduction, using a borane reagent, is effective for the syn-selective reduction of β-hydroxy ketones, which could be analogous to the δ-hydroxy-γ-keto system in this molecule. nih.gov Conversely, other reagents might favor the anti product. Asymmetric hydrogenation using chiral ruthenium catalysts has also proven effective for the enantioselective reduction of γ-keto esters to their corresponding γ-hydroxy esters. nih.govresearchgate.net

Modification of the Ester Group: The ethyl ester can be modified through several standard transformations.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, forming a triol (after deprotection and reduction of the ketone). This requires the prior protection of both the hydroxyl and keto groups to prevent their reduction.

Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidic workup will convert the ester to a carboxylic acid. This transformation allows for subsequent reactions such as amide bond formation.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can change the ester group, which may be necessary to modify the properties of the molecule or for compatibility with later synthetic steps.

The chemoselective control in these transformations is paramount. For example, reducing the ketone without affecting the ester can be achieved with milder reducing agents like sodium borohydride (B1222165) (NaBH₄), especially at low temperatures, as esters are generally less reactive than ketones.

| Functional Group | Reaction Type | Typical Reagent | Product Functional Group |

|---|---|---|---|

| Carbonyl (Ketone) | Reduction | NaBH₄ | Secondary Alcohol |

| Ester | Reduction | LiAlH₄ | Primary Alcohol |

| Ester | Hydrolysis | NaOH, then H₃O⁺ | Carboxylic Acid |

Enzymatic Biotransformations and Biocatalysis Applications

Utilization of Isolated Enzymes for Enantioselective Reductions

The use of isolated enzymes, specifically alcohol dehydrogenases (ADHs) and carbonyl reductases (KREDs), is a cornerstone of biocatalytic synthesis. organic-chemistry.orgorganic-chemistry.org These enzymes facilitate the asymmetric reduction of carbonyl groups by transferring a hydride from a cofactor, such as NADH or NADPH, to the substrate. organic-chemistry.orgorganic-chemistry.org

The initial step in developing a biocatalytic process for Ethyl 5-hydroxy-4-oxohexanoate involves identifying a suitable enzyme with high activity and selectivity for the precursor, Ethyl 4,5-dioxohexanoate. This is typically achieved by screening a diverse library of existing ADHs and CRs. A successful strategy involves screening collections of enzymes, such as those from various yeast strains, to identify reductases capable of acting on structurally similar substrates. For instance, in the reduction of a related diketo compound, t-butyl 6-chloro-3,5-dioxohexanoate, screening a genomic library of yeast enzymes identified a specific reductase (encoded by the YGL157w gene) that provided high enantioselectivity (>99% ee). nih.gov This highlights the efficacy of screening diverse enzyme collections to find catalysts for specific diketone reductions.

Once a candidate enzyme is identified, protein engineering techniques are often employed to enhance its properties. Structure-guided rational design and directed evolution are powerful tools to improve substrate specificity, catalytic efficiency, and stability. By analyzing the enzyme's active site, specific amino acid residues can be targeted for mutation to better accommodate the substrate and improve catalytic performance for the synthesis of complex intermediates. researchgate.net

Table 1: Examples of Yeast Reductases Screened for Activity on a Diketo Ester Substrate

| Enzyme Source | Gene | Substrate | Product | Enantiomeric Excess (ee) |

| Saccharomyces cerevisiae | YGL157w | t-butyl 6-chloro-3,5-dioxohexanoate | (R)-t-butyl 6-chloro-5-hydroxy-3-oxohexanoate | >99% |

| Saccharomyces cerevisiae | YOL151w | t-butyl 6-chloro-3,5-dioxohexanoate | (R)-t-butyl 6-chloro-5-hydroxy-3-oxohexanoate | High |

| Saccharomyces cerevisiae | YDR368w | t-butyl 6-chloro-3,5-dioxohexanoate | (R)-t-butyl 6-chloro-5-hydroxy-3-oxohexanoate | High |

This table is generated based on data for a structurally analogous compound, illustrating the screening approach.

To maximize the efficiency of the enzymatic reduction, reaction conditions must be carefully optimized. umn.edu Key parameters include pH and temperature, which directly impact enzyme activity and stability. The optimal pH and temperature are specific to each enzyme and are determined through systematic experimentation. For example, the activity of a purified (S)-1-phenylethanol dehydrogenase was assayed at an optimal pH of 5.5 and a temperature of 30 °C. nih.gov

A critical aspect of ADH- and CR-catalyzed reductions is the regeneration of the expensive nicotinamide cofactors (NADH or NADPH). organic-chemistry.org Since these cofactors are consumed stoichiometrically, an efficient in situ regeneration system is essential for a cost-effective process. nih.gov Two common enzymatic strategies are employed:

Coupled-Enzyme System: This approach uses a second enzyme and a sacrificial substrate to regenerate the cofactor. A widely used system for NADH regeneration is formate dehydrogenase (FDH), which oxidizes formate to carbon dioxide. nih.gov For NADPH regeneration, glucose dehydrogenase (GDH) is frequently used, which oxidizes glucose to gluconolactone. nih.govchemsrc.com

Substrate-Coupled System: This method utilizes a single ADH that can also oxidize a cheap, sacrificial alcohol, such as isopropanol (B130326), to regenerate the cofactor. The oxidation of isopropanol to acetone drives the reduction of NAD(P)+ to NAD(P)H, which is then used for the primary substrate reduction. organic-chemistry.orgnih.gov

Whole-Cell Biotransformations

Using whole microbial cells as biocatalysts is an attractive alternative to isolated enzymes. Whole-cell systems offer several advantages, including the elimination of costly enzyme purification and the inherent presence of cofactor regeneration machinery within the cell's metabolism.

Various yeast strains are well-known for their ability to perform enantioselective reductions of keto esters. Saccharomyces cerevisiae (baker's yeast) is a widely used and effective whole-cell biocatalyst for this purpose. It has been successfully employed in the reduction of various β-keto esters and related compounds. For example, baker's yeast reduces t-butyl 6-chloro-3,5-dioxohexanoate regioselectively to the corresponding C5 hydroxy keto ester. nih.gov Similarly, it can reduce ethyl 4-chloro-acetoacetate to either the (R)- or (S)-enantiomer of ethyl 4-chloro-3-hydroxybutyrate, depending on the physiological state of the cells and reaction conditions.

Other non-conventional yeasts, such as Pichia species, are also valuable for biotransformations. While specific data on Pichia methanolica for the reduction of Ethyl 4,5-dioxohexanoate is limited, its application in producing other chiral alcohols is documented, suggesting its potential as a catalyst for this transformation. The choice of microbial strain is critical, as different organisms possess reductases with varying substrate specificities and stereoselectivities.

Table 2: Examples of Whole-Cell Biotransformation of Keto Esters

| Microbial Strain | Substrate | Product | Enantiomeric Excess (ee) |

| Saccharomyces cerevisiae | t-butyl 6-chloro-3,5-dioxohexanoate | (R)-t-butyl 6-chloro-5-hydroxy-3-oxohexanoate | 94% (with resin) |

| Saccharomyces cerevisiae | Ethyl 4-chloro-acetoacetate | (R)-ethyl 4-chloro-3-hydroxybutyrate | 54% |

| Kluyveromyces marxianus | Ethyl 3-oxohexanoate | Corresponding hydroxy ester | Not specified |

| Rhodotorula rubra | tert-butyl 3-oxobutanoate | Corresponding hydroxy ester | Not specified |

To enhance the performance of whole-cell biocatalysts, metabolic engineering strategies are often applied. These approaches aim to direct the cell's metabolic flux towards the desired product, thereby increasing yield and selectivity. Common strategies for yeast strains like Saccharomyces cerevisiae and Pichia pastoris include:

Overexpression of Key Enzymes: The genes encoding the specific ADH or CR responsible for the desired reduction can be overexpressed. This increases the intracellular concentration of the catalyst, accelerating the conversion rate.

Deletion of Competing Pathways: Native metabolic pathways that consume the substrate or product, or compete for the cofactor, can be eliminated. For example, in S. cerevisiae, deleting pyruvate (B1213749) decarboxylase genes can reduce the formation of ethanol, making more cofactor (NADH) available for the target reduction.

Enhancing Cofactor Supply: The intracellular pool of NADH or NADPH can be increased by engineering the central carbon metabolism. For instance, overexpressing key enzymes in the pentose phosphate pathway can boost the supply of NADPH.

By rationally modifying the host organism's metabolic network, it is possible to create highly efficient and selective "cell factories" tailored for the production of this compound.

Biosynthetic Pathway Elucidation

This compound is primarily recognized as a synthetic chemical intermediate. A comprehensive review of scientific literature indicates that a natural biosynthetic pathway for this specific compound has not been elucidated. Its structure, a short-chain hydroxy-keto ester, is related to metabolites found in various biological systems, but its direct biosynthesis in nature has not been described. The production of this compound relies on chemical synthesis or the biocatalytic transformation of synthetic precursors.

Investigation of its Role in Biological Systems (e.g., Sherry Wine Metabolites)

This compound has been identified as a key intermediate in the biogenesis of solerone (5-oxo-4-hexanolide), a significant flavor compound found in sherry wine. Its presence in sherry has been confirmed through gas chromatography-mass spectrometry (GC/MS) analysis. The formation of this compound is part of a proposed biosynthetic pathway that begins with L-glutamic acid 5-ethyl ester.

This pathway involves the enzymatic oxidative deamination of L-glutamic acid 5-ethyl ester, followed by the decarboxylation of the resulting 2-oxoglutaric acid 5-ethyl ester to yield ethyl 4-oxobutanoate (B1241810). Subsequently, in a crucial enzymatic step, this compound is formed through an acyloin condensation of 2-oxoglutaric acid 5-ethyl ester with acetaldehyde (B116499). This reaction can be catalyzed by pyruvate decarboxylase from Saccharomyces cerevisiae.

Once formed, this compound can undergo an acid-catalyzed lactonization. This process can lead to the formation of 4-oxo-5-hexanolide, as well as ethyl 4-hydroxy-5-oxohexanoate and solerone through keto-enol tautomerization. The identification of this compound and its precursors in sherry wine provides strong evidence for its role as a metabolite in this biological system.

Table 1: Key Metabolites in the Proposed Biogenetic Pathway to Solerone in Sherry Wine

| Compound Name | Role in Pathway |

|---|---|

| L-Glutamic acid 5-ethyl ester | Initial Precursor |

| 2-Oxoglutaric acid 5-ethyl ester | Intermediate |

| Ethyl 4-oxobutanoate | Key Substrate for Acyloin Condensation |

| This compound | Key Intermediate |

| Solerone (5-Oxo-4-hexanolide) | Final Flavor Compound |

Tracing Isotopic Labeling in Biogenetic Studies

Isotopic labeling has been a valuable tool in elucidating the biogenetic pathway leading to the formation of flavor compounds in sherry, including the pathway involving this compound. While direct isotopic labeling studies on this compound itself are not extensively detailed in the literature, radiotracer experiments on its precursors have provided crucial insights into its origin.

Early studies utilized ¹⁴C-labeling to trace the incorporation of specific molecules into the final flavor compounds. These experiments demonstrated the involvement of glutamic acid and ethyl 4-oxobutanoate in the biosynthesis of solerone. The detection of the ¹⁴C label in solerone after feeding labeled glutamic acid or ethyl 4-oxobutanoate to the sherry fermentation system supports the proposed pathway where these molecules are precursors.

These findings are consistent with the biogenetic route in which this compound is a key intermediate. The labeled carbon atoms from glutamic acid and ethyl 4-oxobutanoate would be incorporated into the backbone of this compound before its eventual conversion to solerone. Therefore, while not the primary focus of these early isotopic studies, the results indirectly trace the biosynthetic origin of this compound.

Table 2: Precursors Investigated in Isotopic Labeling Studies for Solerone Biogenesis

| Labeled Precursor | Isotope Used | Significance for this compound |

|---|---|---|

| Glutamic Acid | ¹⁴C | Confirms its role as the initial building block in the pathway leading to the formation of this compound. |

| Ethyl 4-oxobutanoate | ¹⁴C | Provides evidence for its direct involvement as a precursor in the acyloin condensation reaction that forms this compound. |

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthesis Methodologies

The chemical industry's shift towards environmentally benign processes has spurred significant research into sustainable and green synthesis methodologies. For Ethyl 5-hydroxy-4-oxohexanoate, this involves moving away from traditional synthetic routes that often rely on harsh reagents and generate significant waste.

One of the most promising green approaches is the adoption of biocatalysis . The enzymatic kinetic resolution of racemic 1,3-keto alcohols has been demonstrated as an effective method for producing chiral β-hydroxy ketones with high enantioselectivity. researchgate.net For instance, lipases such as Amano Lipase A from Aspergillus niger have been successfully used for the hydrolysis of racemic 1,3-keto acetates in aqueous media, yielding (S)-β-hydroxy ketones. researchgate.net This enzymatic approach offers a more environmentally friendly alternative to traditional chemical methods. The asymmetric reduction of the precursor, ethyl 4,5-dioxohexanoate, using ketoreductases is another viable biocatalytic route. These enzymes can exhibit high stereoselectivity, providing access to enantiomerically pure forms of this compound.